Cas no 30913-87-2 (Ethyl 4-(4-bromophenyl)-4-oxobutanoate)
Ethyl 4-(4-bromophenyl)-4-oxobutanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(4-bromophenyl)-4-oxobutanoate
- 4-(4-BROMO-PHENYL)-4-OXO-BUTYRIC ACID ETHYL ESTER
- Benzenebutanoic acid,4-bromo-g-oxo-, ethyl ester
- Ethyl 4-(4-bromophenyl)-4-oxobutyrate
- 3-[4-Bromobenzoyl]propionic acid,ethyl ester
- EN300-107197
- Benzenebutanoic acid, 4-bromo-gamma-oxo-, ethyl ester
- 30913-87-2
- [2,2-BIPYRIDIN]-4-YL-PHENYL-METHANONE
- Ethyl4-(4-bromophenyl)-4-oxobutanoate
- FT-0699443
- SCHEMBL10456907
- Ethyl 4-(4-bromophenyl)-4-oxobutanoate #
- Z54896292
- 3-[4-Bromobenzoyl]propionic acid, ethyl ester
- A820650
- 4-(4-bromophenyl)-4-oxobutanoic acid ethyl ester
- DTXSID60345348
- AKOS008948997
- DS-7029
- SY060449
- ethyl 4-(4-bromophenyl)-4-oxidanylidene-butanoate
- F19862
- MFCD00672068
- VKPICHZTXSNYMN-UHFFFAOYSA-N
- CS-0146609
- DB-114513
-
- MDL: MFCD00672068
- Inchi: 1S/C12H13BrO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
- InChI Key: VKPICHZTXSNYMN-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(CCC(=O)OCC)=O
Computed Properties
- Exact Mass: 284.00500
- Monoisotopic Mass: 284.005
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4A^2
- XLogP3: 2.4
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.4±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 376.5℃ at 760 mmHg
- Flash Point: 181.5±23.7 °C
- Refractive Index: 1.534
- PSA: 43.37000
- LogP: 2.97510
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Ethyl 4-(4-bromophenyl)-4-oxobutanoate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-(4-bromophenyl)-4-oxobutanoate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl 4-(4-bromophenyl)-4-oxobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WX406-250mg |
Ethyl 4-(4-bromophenyl)-4-oxobutanoate |
30913-87-2 | 97% | 250mg |
59CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WX406-1g |
Ethyl 4-(4-bromophenyl)-4-oxobutanoate |
30913-87-2 | 96% | 1g |
91.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WX406-5g |
Ethyl 4-(4-bromophenyl)-4-oxobutanoate |
30913-87-2 | 96% | 5g |
276.0CNY | 2021-07-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E192649-1g |
Ethyl 4-(4-bromophenyl)-4-oxobutanoate |
30913-87-2 | 97% | 1g |
¥72.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E192649-250mg |
Ethyl 4-(4-bromophenyl)-4-oxobutanoate |
30913-87-2 | 97% | 250mg |
¥30.90 | 2023-09-03 | |
| Fluorochem | 207644-5g |
Ethyl 4-(4-bromophenyl)-4-oxobutyrate |
30913-87-2 | 95% | 5g |
£39.00 | 2022-02-28 | |
| Fluorochem | 207644-10g |
Ethyl 4-(4-bromophenyl)-4-oxobutyrate |
30913-87-2 | 95% | 10g |
£60.00 | 2022-02-28 | |
| Fluorochem | 207644-25g |
Ethyl 4-(4-bromophenyl)-4-oxobutyrate |
30913-87-2 | 95% | 25g |
£117.00 | 2022-02-28 | |
| Alichem | A019111151-5g |
Ethyl 4-(4-bromophenyl)-4-oxobutanoate |
30913-87-2 | 97% | 5g |
$189.00 | 2023-09-02 | |
| Alichem | A019111151-10g |
Ethyl 4-(4-bromophenyl)-4-oxobutanoate |
30913-87-2 | 97% | 10g |
$280.80 | 2023-09-02 |
Ethyl 4-(4-bromophenyl)-4-oxobutanoate Suppliers
Ethyl 4-(4-bromophenyl)-4-oxobutanoate Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on Ethyl 4-(4-bromophenyl)-4-oxobutanoate
Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS No. 30913-87-2): A Versatile Intermediate in Modern Chemical Synthesis and Pharmaceutical Research
Ethyl 4-(4-bromophenyl)-4-oxobutanoate, a compound with the chemical formula C10H9BrO3, is a significant intermediate in the field of organic synthesis and pharmaceutical research. Its unique structural features, characterized by the presence of a bromophenyl group and an ester moiety, make it a valuable building block for the development of novel bioactive molecules. With a CAS number of 30913-87-2, this compound has garnered attention in recent years due to its utility in synthesizing complex molecules that exhibit promising biological activities.
The bromophenyl substituent in Ethyl 4-(4-bromophenyl)-4-oxobutanoate plays a crucial role in its reactivity and functionalization potential. This aromatic ring can undergo various chemical transformations, including cross-coupling reactions, which are widely employed in the synthesis of pharmaceuticals and agrochemicals. The ester group, on the other hand, provides a site for further derivatization, enabling the creation of diverse molecular architectures. These features make the compound particularly useful in the construction of heterocyclic compounds, which are prevalent in many therapeutic agents.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting specific biological pathways. Ethyl 4-(4-bromophenyl)-4-oxobutanoate has been utilized as a key intermediate in the synthesis of such inhibitors. For instance, researchers have leveraged its structural framework to develop novel compounds with potential applications in oncology and neurology. The bromophenyl moiety allows for easy incorporation into larger scaffolds through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the ester group can be hydrolyzed or converted into other functional groups to tailor the desired biological properties.
One notable application of Ethyl 4-(4-bromophenyl)-4-oxobutanoate is in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in various diseases, including cancer. By modifying the structure of Ethyl 4-(4-bromophenyl)-4-oxobutanoate, researchers have been able to generate potent inhibitors that selectively target specific kinases. These inhibitors have shown promise in preclinical studies and are being explored for their therapeutic potential. The ability to fine-tune the pharmacological properties of these compounds through structural modifications highlights the versatility of Ethyl 4-(4-bromophenyl)-4-oxobutanoate as a synthetic intermediate.
Another area where Ethyl 4-(4-bromophenyl)-4-oxobutanoate has found utility is in the field of drug discovery for central nervous system (CNS) disorders. The bromophenyl group is known to enhance blood-brain barrier penetration, making it an attractive feature for developing CNS-targeted drugs. Researchers have utilized this compound to synthesize analogs with potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ester group can be further functionalized to introduce other pharmacophores that modulate neurotransmitter activity or interact with specific receptors in the brain.
The synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes the bromination of 4-methoxybenzoic acid followed by esterification and subsequent oxidation to yield the desired product. This synthetic pathway highlights the compound's accessibility and scalability, making it a practical choice for both academic research and industrial applications.
Recent advancements in synthetic methodologies have further expanded the utility of Ethyl 4-(4-bromophenyl)-4-oxobutanoate. For example, transition-metal-catalyzed reactions have enabled more efficient and selective transformations of this intermediate. These methods have allowed researchers to explore new chemical space and discover novel bioactive molecules with improved pharmacological profiles. The combination of traditional organic synthesis techniques with modern catalytic approaches has significantly enhanced the synthetic possibilities offered by Ethyl 4-(4-bromophenyl)-4-oxobutanoate.
In conclusion, Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS No. 30913-87-2) is a versatile intermediate that plays a crucial role in modern chemical synthesis and pharmaceutical research. Its unique structural features, particularly the presence of a bromophenyl group and an ester moiety, make it an invaluable tool for developing novel bioactive molecules. The compound's utility in synthesizing kinase inhibitors and CNS-targeted drugs underscores its importance in drug discovery efforts. With ongoing advancements in synthetic methodologies, Ethyl 4-(4-bromophenyl)-4-oxobutanoate is poised to remain a key intermediate in the development of next-generation therapeutic agents.
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